Pyrimidine, 2,4-dichloro-6-(4-chlorophenyl)-5-phenyl-
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Overview
Description
Pyrimidine, 2,4-dichloro-6-(4-chlorophenyl)-5-phenyl- is a heterocyclic aromatic organic compound. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This particular compound features a pyrimidine ring substituted with chlorine atoms at positions 2 and 4, a 4-chlorophenyl group at position 6, and a phenyl group at position 5.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrimidine, 2,4-dichloro-6-(4-chlorophenyl)-5-phenyl- can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2,4,6-trichloropyrimidine with phenylboronic acid in the presence of a palladium catalyst (Pd(OAc)2) and triphenylphosphine (PPh3) in a tetrahydrofuran (THF) solvent, followed by the addition of sodium carbonate (Na2CO3), can yield the desired compound .
Industrial Production Methods
Industrial production methods for pyrimidine derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Microwave-assisted synthesis has been explored to enhance reaction efficiency and reduce reaction times. This method involves the use of microwave irradiation to accelerate the reaction between 2-chloro-4,6-dimethylpyrimidine and aniline derivatives .
Chemical Reactions Analysis
Types of Reactions
Pyrimidine, 2,4-dichloro-6-(4-chlorophenyl)-5-phenyl- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 2 and 4 can be substituted with different nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions often involve the use of solvents like dimethylformamide (DMF) or THF and catalysts like palladium or copper.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H2O2) or sodium borohydride (NaBH4) can be used for oxidation and reduction, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives with different functional groups.
Scientific Research Applications
Pyrimidine, 2,4-dichloro-6-(4-chlorophenyl)-5-phenyl- has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory activities.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and therapeutic potential.
Material Science: Pyrimidine derivatives are explored for their potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of pyrimidine, 2,4-dichloro-6-(4-chlorophenyl)-5-phenyl- involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The compound’s structure allows it to interact with various biological pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trichloropyrimidine: A precursor in the synthesis of pyrimidine derivatives.
2-Chloro-4,6-dimethylpyrimidine: Another pyrimidine derivative with different substituents.
4-Chlorophenylpyrimidine: A compound with a similar structure but lacking the phenyl group at position 5.
Uniqueness
Pyrimidine, 2,4-dichloro-6-(4-chlorophenyl)-5-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and phenyl groups enhances its reactivity and potential for diverse applications in medicinal chemistry and material science .
Properties
CAS No. |
651315-78-5 |
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Molecular Formula |
C16H9Cl3N2 |
Molecular Weight |
335.6 g/mol |
IUPAC Name |
2,4-dichloro-6-(4-chlorophenyl)-5-phenylpyrimidine |
InChI |
InChI=1S/C16H9Cl3N2/c17-12-8-6-11(7-9-12)14-13(10-4-2-1-3-5-10)15(18)21-16(19)20-14/h1-9H |
InChI Key |
MXCJMJJNAURZBV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(N=C2Cl)Cl)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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